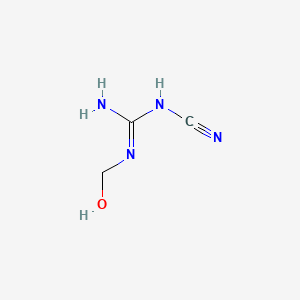![molecular formula C35H29NO9S B13817577 [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate is a complex organic compound characterized by multiple stereocenters and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate typically involves multi-step organic reactions The process begins with the protection of hydroxyl groups using benzoyl chloride to form benzoyl estersCommon reagents used in these reactions include benzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
Uniqueness
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C35H29NO9S |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H29NO9S/c36-31(46)30-29(45-35(40)25-19-11-4-12-20-25)28(44-34(39)24-17-9-3-10-18-24)27(43-33(38)23-15-7-2-8-16-23)26(42-30)21-41-32(37)22-13-5-1-6-14-22/h1-20,26-30H,21H2,(H2,36,46)/t26-,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
GIQMMENYWUCMEQ-CMPUJJQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
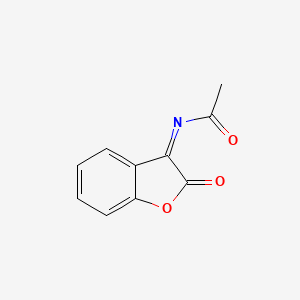
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
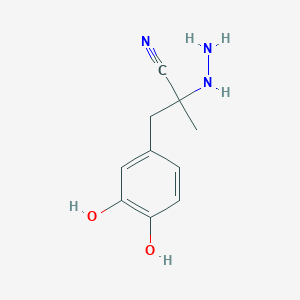
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
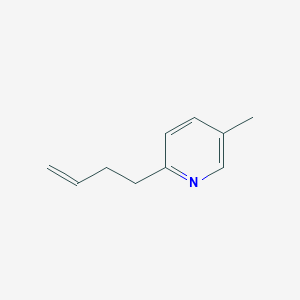
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
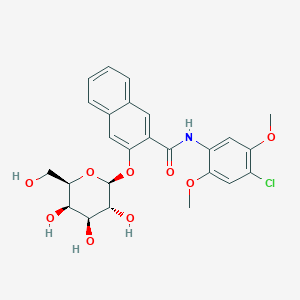
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
